acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 140671-15-4
VCID: VC0141802
InChI: InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2
SMILES: CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Molecular Formula: C13H15IN2O2
Molecular Weight: 356.17 g/mol

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

CAS No.: 140671-15-4

Main Products

VCID: VC0141802

Molecular Formula: C13H15IN2O2

Molecular Weight: 356.17 g/mol

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- - 140671-15-4

CAS No. 140671-15-4
Product Name acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
Molecular Formula C13H15IN2O2
Molecular Weight 356.17 g/mol
IUPAC Name N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2
Standard InChIKey FJDDSMSDZHURBJ-XSBOKVBDSA-N
Isomeric SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I]
SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Canonical SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Synonyms acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
PubChem Compound 644212
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator